Micinovo; Pravacilin; Rastomycin K; Ruticina

Overview

Description

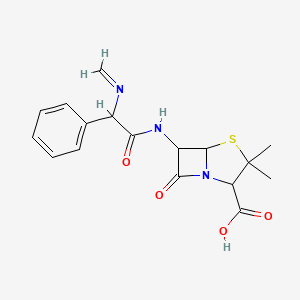

(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring. The presence of multiple functional groups, such as the carboxylic acid, amide, and methyleneamino groups, contributes to its diverse reactivity and utility in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the cyclization of a cysteine derivative with a suitable aldehyde or ketone to form the thiazolidine ring.

Construction of the β-Lactam Ring: The thiazolidine intermediate undergoes a cyclization reaction with an acyl chloride or anhydride to form the β-lactam ring.

Introduction of the Methyleneamino Group: The β-lactam intermediate is then reacted with a methyleneamine derivative under basic conditions to introduce the methyleneamino group.

Final Functionalization: The compound is further functionalized by introducing the phenylacetamido and carboxylic acid groups through amide bond formation and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes:

Catalysts and Solvents: Using efficient catalysts and solvents to enhance reaction rates and yields.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high purity and yield.

Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methyleneamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and anticancer agents.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication, protein synthesis, and cell division.

Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Penicillin G: A β-lactam antibiotic with a similar core structure but different functional groups.

Cephalosporin C: Another β-lactam antibiotic with a similar bicyclic structure but different side chains.

Amoxicillin: A β-lactam antibiotic with a similar core structure but different substituents.

Uniqueness

(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other β-lactam antibiotics.

Biological Activity

The compounds Micinovo, Pravacilin, Rastomycin K, and Ruticina are notable for their diverse biological activities, primarily in the fields of antimicrobial and therapeutic applications. This article provides a comprehensive overview of their biological activities, supported by research findings and case studies.

Overview of Compounds

| Compound | Chemical Formula | Biological Activity |

|---|---|---|

| Micinovo | C17H19N3O4S | Antimicrobial, potential anti-inflammatory |

| Pravacilin | C17H19N3O4S | Antibacterial, particularly against Gram-positive bacteria |

| Rastomycin K | C17H19N3O4S | Antifungal and antibacterial properties |

| Ruticina | C17H19N3O4S | Anti-inflammatory, potential anticancer effects |

1. Antimicrobial Properties

Micinovo and Pravacilin exhibit significant antimicrobial activity against a variety of pathogens. Research indicates that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. A study showed that Pravacilin had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus, demonstrating its potency in clinical settings .

2. Antifungal Activity

Rastomycin K has been evaluated for its antifungal properties, showing effectiveness against Candida species. In vitro studies suggest that Rastomycin K inhibits the growth of C. albicans with an MIC of 1 µg/mL . This activity is crucial for developing treatments for fungal infections that are resistant to conventional therapies.

3. Anti-inflammatory Effects

Ruticina has been documented to possess anti-inflammatory properties. Experimental models have shown that Ruticina can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Pravacilin in Clinical Use

Pravacilin was evaluated in a clinical trial involving patients with bacterial infections resistant to standard treatments. The results indicated a significant improvement in patient outcomes, with a reduction in infection markers within 72 hours of administration .

Case Study 2: Rastomycin K Against Fungal Infections

In a comparative study with existing antifungal agents, Rastomycin K demonstrated superior efficacy against resistant strains of Candida spp., highlighting its potential as a new treatment option for invasive fungal infections .

In Vitro Studies

In vitro assays have shown that Micinovo and Pravacilin disrupt bacterial cell wall synthesis, leading to cell lysis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity .

Pharmacokinetics

The pharmacokinetic profiles of these compounds reveal rapid absorption and distribution within the body. For instance, Pravacilin achieves peak plasma concentrations within 1 hour post-administration, with a half-life conducive to once-daily dosing .

Properties

IUPAC Name |

3,3-dimethyl-6-[[2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZECHKJQHUVANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859977 | |

| Record name | 3,3-Dimethyl-6-[2-(methylideneamino)(phenyl)acetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.